A Comprehensive Spectroscopic Guide to the Structural Elucidation of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
A Comprehensive Spectroscopic Guide to the Structural Elucidation of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of cyclopropyl(3-quinolinyl)methanone O-benzyloxime, a molecule integrating three key chemical motifs: a quinoline heterocycle, a cyclopropyl ring, and an O-benzyloxime functional group. For professionals in drug discovery and medicinal chemistry, unambiguous structural verification is a foundational requirement for advancing candidate compounds. This document synthesizes established spectroscopic principles with predictive data analysis, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide serves as an authoritative resource for the complete characterization of this and structurally related molecules.
Molecular Structure and Atom Numbering
A definitive structural analysis begins with a clear and consistent atom numbering system. The structure of cyclopropyl(3-quinolinyl)methanone O-benzyloxime is presented below. This numbering convention will be used throughout this guide for the assignment of spectroscopic signals.
Caption: Numbering scheme for cyclopropyl(3-quinolinyl)methanone O-benzyloxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous evidence for the carbon-hydrogen framework and the connectivity of all molecular fragments.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for referencing chemical shifts, as it is chemically inert and its signal does not overlap with most organic compound signals.[2]
-
Spectrometer Field Strength: Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, which is critical for resolving the complex spin systems of the quinoline and cyclopropyl moieties.[1]
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for every unique proton in the molecule.
-
Quinoline Protons (δ 7.5–9.0 ppm): The protons on the quinoline ring are expected in the aromatic region. Due to the electron-withdrawing effect of the nitrogen atom, H2 and H4 will be the most deshielded protons.[2] H2 is anticipated to be a sharp singlet, while the protons on the benzo-fused ring (H5-H8) will exhibit characteristic doublet and triplet splitting patterns.
-
Benzyl Protons (δ 7.2–7.4 ppm): The five protons of the benzyl phenyl ring are expected to appear as a multiplet in the typical aromatic region.
-
Benzylic Protons (δ ~5.1 ppm): The two protons of the O-CH₂ group are chemically equivalent and are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The chemical shift is downfield due to the adjacent oxygen atom.[3]
-
Cyclopropyl Protons (δ 0.8–1.8 ppm): The protons on the three-membered ring are highly shielded and will appear in the upfield region of the spectrum. They will exhibit complex splitting due to both geminal (coupling between protons on the same carbon) and vicinal (cis and trans) coupling to neighboring protons, resulting in overlapping multiplets.[4]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H2 (Quinoline) | 8.9 - 9.1 | s | Deshielded by adjacent N and C=N; no adjacent H. |
| H4 (Quinoline) | 8.1 - 8.3 | s | Deshielded by adjacent N. |
| H5-H8 (Quinoline) | 7.5 - 8.0 | m | Standard aromatic region for benzo-fused ring. |
| H (Benzyl C₂''-C₆'') | 7.2 - 7.4 | m | Standard aromatic phenyl protons. |
| H (Benzylic CH₂) | 5.0 - 5.3 | s | Deshielded by adjacent oxygen; no coupling partners. |
| H (Cyclopropyl CH) | 1.6 - 1.8 | m | Methine proton adjacent to C=N group. |
| H (Cyclopropyl CH₂) | 0.8 - 1.3 | m | Shielded aliphatic protons on a strained ring. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule.
-
C=N Carbon (δ ~155–160 ppm): The carbon of the oxime is significantly deshielded and will appear in a region characteristic of imines.[5]
-
Quinoline & Benzyl Carbons (δ ~120–150 ppm): The carbons of the two aromatic systems will appear in the standard aromatic region. Carbons adjacent to the nitrogen in the quinoline ring (C2, C8a) will be at the lower field end of this range.[2]
-
Benzylic Carbon (δ ~75–78 ppm): The benzylic CH₂ carbon is shifted downfield by the attached oxygen atom.
-
Cyclopropyl Carbons (δ ~10–25 ppm): The carbons of the strained cyclopropyl ring are highly shielded and appear far upfield, a characteristic feature of this functional group.[6][7]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=N | 155 - 160 | Imine carbon, highly deshielded. |
| C2, C4, C8a (Quinoline) | 145 - 152 | Aromatic carbons adjacent to nitrogen. |
| Other Aromatic C | 120 - 140 | Remaining carbons of quinoline and benzyl rings. |
| Benzylic CH₂ | 75 - 78 | Aliphatic carbon attached to oxygen. |
| Cyclopropyl CH | 20 - 25 | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl CH₂ | 10 - 15 | Methylene carbon of the cyclopropyl ring. |
2D NMR for Complete Structural Assignment
While 1D NMR provides foundational data, 2D NMR experiments are essential to connect the molecular fragments and confirm the overall structure.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This experiment will be critical for assigning the protons within the quinoline's benzo-fused ring and for tracing the connectivity between the protons on the cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[2] This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. This is the key experiment for assembling the final structure. Expected key correlations include:
-
From the cyclopropyl protons to the C=N carbon.
-
From the quinoline H2 and H4 protons to the C=N carbon.
-
From the benzylic CH₂ protons to the benzyl C1'' carbon.
-
Caption: Workflow for complete structural assignment using NMR spectroscopy.
Standard NMR Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
Data Acquisition (¹H): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition (2D): Use standard, optimized pulse programs for COSY, HSQC, and HMBC experiments.
-
Data Processing: Process all raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or internal TMS standard.[2]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8]
Predicted Vibrational Frequencies
The IR spectrum will provide a unique fingerprint for the molecule. The most informative regions are those corresponding to the C=N, C=C, and C-O bonds. Notably, the absence of a strong absorption band in the 1680-1720 cm⁻¹ range confirms the conversion of the ketone to the oxime ether.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale/Reference |
| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline, Benzyl) | Characteristic for sp² C-H bonds.[8] |
| ~2950 | C-H Stretch | Aliphatic (Cyclopropyl) | Characteristic for sp³ C-H bonds. |
| 1500 - 1650 | C=N Stretch | Oxime | A key indicator of the oxime functional group.[1][9] |
| 1400 - 1600 | C=C Stretch | Aromatic Rings | Multiple bands are expected for the two aromatic systems.[8] |
| ~1025 | C-O Stretch | Ether (N-O-C) | Corresponds to the ether linkage of the benzyloxime.[10] |
| 900 - 950 | N-O Stretch | Oxime | Characteristic stretch for the N-O bond in oximes.[9][11] |
Standard IR Experimental Protocol
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[1]
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides the molecular weight and elemental composition (via High-Resolution MS) of a compound. Furthermore, the fragmentation pattern induced by ionization offers valuable structural information that corroborates the overall molecular structure.
Rationale for Ionization Technique
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the mass of the intact molecule. In positive ion mode, the compound is expected to be detected as the protonated molecular ion, [M+H]⁺. This is the preferred method for accurate mass determination.[12][13]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion ([M]⁺˙) may be weak or absent, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[14]
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion or analysis of an EI spectrum would reveal fragmentation pathways that help confirm connectivity.
-
Cleavage of the N-O Bond: This is a common fragmentation pathway for oximes and oxime ethers, leading to the loss of a benzyloxy radical (•OCH₂Ph) or a benzyl radical (•CH₂Ph).[15]
-
Loss of the Benzyl Group: A prominent fragment corresponding to the loss of a tropylium ion ([C₇H₇]⁺, m/z 91) is highly characteristic of benzyl-containing compounds.
-
Fragmentation of the Quinoline Ring: The quinoline ring itself can fragment, often through the characteristic loss of hydrogen cyanide (HCN, 27 Da).[13][14]
Caption: A simplified, plausible fragmentation pathway for [M+H]⁺ under CID.
Standard MS Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI).[1]
-
Ionization: Apply the chosen ionization method (e.g., ESI positive mode).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection & Analysis: Detect the ions and generate a mass spectrum. For HRMS, ensure the instrument is calibrated to achieve mass accuracy typically below 5 ppm. For MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[13]
Integrated Analysis for Unambiguous Confirmation
No single technique provides a complete structural picture. The power of this analytical approach lies in the integration of data from all three methods.
Caption: Integrated workflow for the structural elucidation of a novel compound.
The process is self-validating: NMR establishes the precise arrangement of atoms, MS confirms the expected molecular weight and provides corroborating fragmentation data, and IR confirms the presence of the key functional groups predicted by the NMR and MS analysis. Together, these techniques provide an undeniable and comprehensive characterization of cyclopropyl(3-quinolinyl)methanone O-benzyloxime.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. BenchChem.
-
da Silva, J. L., et al. (2018). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
-
Habibi, D., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. BenchChem.
-
Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. [Link]
-
Pasto, D. J., & Miles, W. (1971). Nuclear magnetic resonance evaluation of cyclopropyl participation in rigid, tricyclic cyclopropyl ketones. The Journal of Organic Chemistry. [Link]
- Electronic Supporting Information for a chemical synthesis paper, providing representative NMR data for quinoline derivatives.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
-
Ghasemi, P., & Riahi, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
Sebastian, S., et al. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Journal of Applied Bioanalysis. [Link]
-
Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Sci-Hub (accessing Canadian Journal of Chemistry). [Link]
- BenchChem Technical Support Team. (2025).
-
Wikipedia contributors. (2023). Oxime. Wikipedia. [Link]
-
Malkov, A. V., et al. (2021). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. ACS Publications. [Link]
-
Grazioli, C., et al. (2016). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
-
Hadad, C. M., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. PMC. [Link]
-
SpectraBase. Cyclopropylmethyl ketone - Optional[17O NMR] - Chemical Shifts. [Link]
-
L-Y. Young, J., et al. (1972). Mass Spectrometry in Structural and Stereochemical Problems. CCXVII.' Electron Impact Promoted Fragmentation of 0-Methyl Oximes. Canadian Journal of Chemistry. [Link]
-
Hadži, D. (2011). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
-
Reddy, C. R., et al. (2020). Facile Synthesis of Oxime Amino Ethers via Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines. ACS Omega. [Link]
-
Al-Masoudi, W. A., & Al-Amery, K. E. D. (2025). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. [Link]
-
Krause, P. F., & Perros, T. P. (1956). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry. [Link]
-
Carradori, S., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PMC. [Link]
-
Hayashi, M., & Nakamura, S. (2012). Supplementary Information Synthesis of Oxime Ethers. Angewandte Chemie. [Link]
-
ResearchGate. (2025). Novel O-Benzyl Oxime Ethers of 1-(Thiophen-2-yl)ethan-1-one – Synthesis, Structure and Antimicrobial Activity. [Link]
-
Gier-Lignar, A., et al. (2017). NOVEL O-BENZYL OXIME ETHERS OF 1-(THIOPHEN-2-YL)ETHAN. Semantic Scholar. [Link]
-
Hürdoğan, E., et al. (2010). Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. ResearchGate. [Link]
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted.... [Link]
-
Foley, D. A., & O'Doherty, G. A. (2011). Three-step synthesis of cyclopropyl peptidomimetics. PubMed. [Link]
-
Gualtieri, F., et al. (1998). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempap.org [chempap.org]
- 15. pubs.acs.org [pubs.acs.org]
